molecular formula C22H24Cl2N2O3 B15126800 Tert-butyl 2-(2,6-dichlorophenyl)-5-oxo-3-(1-phenylethyl)imidazolidine-1-carboxylate

Tert-butyl 2-(2,6-dichlorophenyl)-5-oxo-3-(1-phenylethyl)imidazolidine-1-carboxylate

Cat. No.: B15126800
M. Wt: 435.3 g/mol
InChI Key: SOLKOHWHUFSAHU-UHFFFAOYSA-N
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Description

tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a tert-butyl group, a dichlorophenyl group, and an imidazolidine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate typically involves multiple steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the imidazolidine intermediate.

    Addition of the tert-Butyl Group: The tert-butyl group is added through a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst.

    Final Coupling: The final coupling step involves the reaction of the intermediate with a carboxylate ester to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazolidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the imidazolidine ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid, sulfuric acid, and halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce nitro, halogen, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may allow for the targeting of specific biological pathways, leading to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate
  • tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate
  • tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H24Cl2N2O3

Molecular Weight

435.3 g/mol

IUPAC Name

tert-butyl 2-(2,6-dichlorophenyl)-5-oxo-3-(1-phenylethyl)imidazolidine-1-carboxylate

InChI

InChI=1S/C22H24Cl2N2O3/c1-14(15-9-6-5-7-10-15)25-13-18(27)26(21(28)29-22(2,3)4)20(25)19-16(23)11-8-12-17(19)24/h5-12,14,20H,13H2,1-4H3

InChI Key

SOLKOHWHUFSAHU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=O)N(C2C3=C(C=CC=C3Cl)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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